4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid is an organic compound characterized by the molecular formula and a molecular weight of 194.21 g/mol. This compound features a thiophene ring that is substituted with a pyrazole group and a carboxylic acid functional group, which contributes to its unique chemical properties. The presence of both the thiophene and pyrazole moieties enhances its potential for various
The chemical reactivity of 4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid is typical of carboxylic acids and heterocyclic compounds. It can undergo various reactions, including:
These reactions enable the synthesis of various derivatives that may exhibit enhanced biological or chemical properties .
4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid has shown promising biological activities in preliminary studies. It has been investigated for its potential as:
The presence of the pyrazole moiety is often associated with pharmacological activity, as many pyrazole derivatives are known to interact with biological targets such as enzymes and receptors .
Various methods have been reported for synthesizing 4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid, including:
These synthetic routes highlight the versatility available for obtaining this compound, allowing for modifications that can lead to derivatives with enhanced biological or chemical properties
The applications of 4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid include:
Interaction studies involving 4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid focus on its binding affinity with various biological targets. Research indicates that it may interact with enzymes involved in metabolic pathways, potentially influencing their activity. Additionally, studies on its interactions with cellular receptors could provide insights into its pharmacodynamics. Understanding these interactions is crucial for developing therapeutic agents based on this compound .
Several compounds share structural similarities with 4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic acid | Thiophene ring, carboxylic acid | Potential inhibitor of Aurora kinases |
| 4-(1H-pyrazol-4-yl)thiophene-2-carbaldehyde | Thiophene ring, aldehyde functional group | Reactivity towards nucleophiles |
| 3-(1H-pyrazol-4-yl)thiophene | Thiophene ring, different substitution pattern | Varying biological activities based on substitution |
These comparisons underscore the uniqueness of 4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid in terms of its specific structural features and potential applications in medicinal chemistry
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